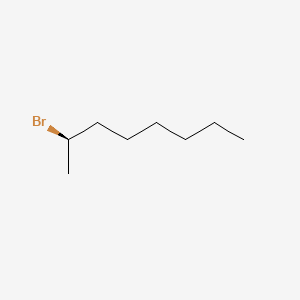

(R)-2-Bromooctane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-2-bromooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJHYGJLHCGQHQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5978-55-2 | |

| Record name | sec-Octyl bromide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005978552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SEC-OCTYL BROMIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98QLJ13O36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Crucial Role of Chirality in Alkyl Halide Reactions

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in determining its chemical behavior. In the context of alkyl halides, the presence of a chiral center, a carbon atom bonded to four different groups, introduces a layer of complexity and information that is absent in their achiral counterparts. vaia.comvaia.com This chirality profoundly influences the reactivity and selectivity of these compounds in various organic transformations. vaia.com

The two most fundamental nucleophilic substitution reactions, S_N1 and S_N2, are prime examples of how stereochemistry dictates reaction outcomes. numberanalytics.com

S_N2 Reactions: These reactions proceed via a concerted, single-step mechanism where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). chemicalnote.com This leads to an inversion of configuration at the chiral center, a phenomenon known as the Walden inversion. quora.comjove.com Therefore, a chiral starting material will yield a product with the opposite stereochemical configuration. numberanalytics.comjove.com Strong nucleophiles and primary or secondary alkyl halides tend to favor the S_N2 pathway. numberanalytics.com

S_N1 Reactions: In contrast, S_N1 reactions occur in a stepwise manner. The first and rate-determining step is the departure of the leaving group to form a planar carbocation intermediate. chemicalnote.comquora.com This intermediate is achiral, and the incoming nucleophile can attack from either face with roughly equal probability. vaia.comnumberanalytics.com Consequently, if the starting material is chiral, the S_N1 reaction typically results in a racemic mixture of both possible stereoisomers, meaning it contains equal amounts of the (R) and (S) enantiomers. vaia.comnumberanalytics.com In practice, a slight excess of the inverted product is often observed. chemicalnote.com Tertiary alkyl halides and polar protic solvents promote S_N1 reactions. numberanalytics.com

The choice between these two pathways is influenced by several factors, including the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. numberanalytics.com

R 2 Bromooctane: a Prototypical Chiral Substrate

Absolute Configuration Assignment: Cahn-Ingold-Prelog (CIP) System for (R)-Configuration

The absolute configuration of a chiral center is designated as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. chemistrysteps.commasterorganicchemistry.com This system provides an unambiguous way to describe the three-dimensional arrangement of substituents around a stereocenter. libretexts.orgpressbooks.pub

To assign the configuration of 2-bromooctane (B146060), the four groups attached to the chiral carbon (C2) are prioritized based on atomic number. chemistrysteps.commsu.edu The atom with the highest atomic number receives the highest priority. libretexts.orglibretexts.org In the case of 2-bromooctane, the substituents are bromine, a hexyl group, a methyl group, and a hydrogen atom.

The assignment of priorities is as follows:

Bromine (Br): Has the highest atomic number and is assigned priority 1. libretexts.org

Hexyl group (-CH2(CH2)4CH3): The carbon of the hexyl group is attached to another carbon, while the methyl carbon is attached to hydrogens. Therefore, the hexyl group has priority 2.

Methyl group (-CH3): This group has priority 3.

Hydrogen (H): Has the lowest atomic number and is assigned the lowest priority, 4. libretexts.org

To determine the configuration, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. masterorganicchemistry.commsu.edu Then, a curve is drawn from the highest priority group (1) to the second-highest (2) and then to the third-highest (3). masterorganicchemistry.com If this curve proceeds in a clockwise direction, the configuration is designated as (R) (from the Latin rectus for right). masterorganicchemistry.comlibretexts.org If the direction is counterclockwise, the configuration is (S) (from the Latin sinister for left). masterorganicchemistry.comlibretexts.org For this compound, this path is clockwise.

CIP Priority Assignment for 2-Bromooctane

| Priority | Group | Reason |

|---|---|---|

| 1 | -Br | Highest atomic number |

| 2 | -CH₂(CH₂)₄CH₃ (Hexyl) | Carbon attached to another carbon |

| 3 | -CH₃ (Methyl) | Carbon attached to hydrogen |

| 4 | -H | Lowest atomic number |

Enantiomeric Purity and Optical Activity in Chiral Alkyl Halides

Chiral molecules, such as this compound, have the ability to rotate the plane of polarized light, a property known as optical activity. ucalgary.ca Enantiomers, which are non-superimposable mirror images, rotate light in equal amounts but in opposite directions. ucalgary.cachemistrysteps.com A sample containing a single enantiomer is considered optically pure. chemistrysteps.commultiscreensite.com

The specific rotation, [α], is a characteristic physical property of a chiral compound. ucalgary.ca For instance, optically pure (S)-2-bromooctane has a reported specific rotation of +39.6°. chegg.com Consequently, its enantiomer, this compound, has a specific rotation of -39.6°. askfilo.com A mixture containing equal amounts of both enantiomers is called a racemic mixture and is optically inactive because the rotations of the individual enantiomers cancel each other out. ucalgary.camnstate.edu

The enantiomeric excess (ee) or optical purity of a sample is a measure of the excess of one enantiomer over the other. ucalgary.camnstate.edu It can be calculated from the observed specific rotation of a mixture and the specific rotation of the pure enantiomer. ucalgary.caucalgary.ca

Formula for Optical Purity: % Optical Purity (ee) = (Observed specific rotation / Specific rotation of pure enantiomer) x 100

For example, a mixture of 2-bromooctane enantiomers with an observed rotation of +18° would have an optical purity of: (18° / 39.6°) x 100 = 45.5% in favor of the (S)-enantiomer.

This corresponds to a mixture containing 72.75% (S)-2-bromooctane and 27.25% this compound.

Optical Properties of 2-Bromooctane Enantiomers

| Compound | Specific Rotation [α] | Optical Activity |

|---|---|---|

| This compound (pure) | -39.6° | Optically active |

| (S)-2-Bromooctane (pure) | +39.6° | Optically active |

| Racemic (±)-2-Bromooctane | 0° | Optically inactive |

Racemization Phenomena in Reactions Involving this compound

Racemization is the process by which an optically active compound is converted into a racemic mixture, resulting in the loss of optical activity. vaia.comvaia.com For this compound, this can occur through nucleophilic substitution reactions. The mechanism of the reaction, either S(_N)1 or S(_N)2, determines the stereochemical outcome. numberanalytics.commasterorganicchemistry.com

S(_N)2 Reactions: In a bimolecular nucleophilic substitution (S(_N)2) reaction, a nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). numberanalytics.comchemistrysteps.com This concerted, single-step mechanism leads to an inversion of the stereochemical configuration at the chiral center. numberanalytics.com For example, the reaction of this compound with sodium hydroxide (B78521) proceeds via an S(_N)2 mechanism to form (S)-2-octanol, with the configuration at the chiral carbon being inverted. numberanalytics.com

S(_N)1 Reactions: Unimolecular nucleophilic substitution (S(_N)1) reactions proceed through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.commsu.edu This carbocation is planar and achiral. msu.educhemistrysteps.com The nucleophile can then attack this planar intermediate from either face with roughly equal probability. vaia.commsu.edu This leads to a mixture of products with both retention and inversion of configuration, resulting in partial or complete racemization. masterorganicchemistry.comdoubtnut.com

The racemization of this compound can be observed when it is treated with sodium bromide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). vaia.comvaia.com Although DMSO typically favors S(_N)2 reactions, under certain conditions that promote the formation of a carbocation, an S(_N)1 pathway can lead to racemization. vaia.comvaia.com The bromide ion can act as both the leaving group and the incoming nucleophile, leading to the formation of a racemic mixture of (R)- and (S)-2-bromooctane. pearson.com It is important to note that S(_N)1 reactions often result in more inversion than retention due to the departing leaving group partially shielding the front side of the carbocation. doubtnut.comchemicalnote.com

Stereochemical Outcomes of Substitution Reactions of this compound

| Reaction Type | Mechanism | Stereochemical Outcome |

|---|---|---|

| S(_N)2 | Single step, backside attack | Inversion of configuration (e.g., formation of (S)-2-octanol) |

| S(_N)1 | Two steps, planar carbocation intermediate | Racemization (formation of (±)-2-bromooctane) |

Mechanistic Pathways of R 2 Bromooctane Transformations

Nucleophilic Substitution Reactions

(R)-2-bromooctane, a secondary alkyl halide, primarily undergoes nucleophilic substitution via the SN2 mechanism. This pathway is characterized by a specific set of mechanistic rules and stereochemical outcomes that dictate the transformation of the reactant into the product.

SN2 Reaction Mechanisms and Stereochemical Control

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a fundamental process in organic chemistry where a nucleophile displaces a leaving group on a substrate. wikipedia.org For this compound, this reaction proceeds with a high degree of stereochemical control, directly influencing the three-dimensional structure of the resulting product.

The SN2 mechanism is defined as a concerted, single-step process. wikipedia.orgchemicalnote.compressbooks.pub This means that the formation of the new bond between the incoming nucleophile and the electrophilic carbon atom occurs simultaneously with the breaking of the bond between that same carbon and the leaving group (in this case, the bromide ion). numberanalytics.comwordpress.comlibretexts.org The reaction proceeds without the formation of any stable intermediates. pressbooks.pub

This entire transformation passes through a single, high-energy state known as the transition state. numberanalytics.comlibretexts.org In the SN2 reaction of this compound, the transition state is characterized by a pentacoordinate carbon atom, where the central carbon is partially bonded to both the incoming nucleophile and the departing bromide leaving group. wikipedia.orgnumberanalytics.comkhanacademy.org This arrangement adopts a trigonal bipyramidal geometry. numberanalytics.comjove.commasterorganicchemistry.com The three non-reacting groups on the carbon lie in a single plane, with the nucleophile and the leaving group positioned on opposite sides of this plane, 180° apart. libretexts.orgkhanacademy.orgmasterorganicchemistry.com

A hallmark of the SN2 reaction is the complete inversion of stereochemistry at the chiral center, a phenomenon known as Walden inversion. libretexts.orgjove.combyjus.com This stereospecific outcome is a direct consequence of the concerted mechanism, which necessitates a "backside attack" by the nucleophile. wordpress.comkhanacademy.orgmasterorganicchemistry.com The nucleophile must approach the electrophilic carbon from the side directly opposite the leaving group. chemicalnote.comquora.com

In the case of this compound, a nucleophile such as a hydroxide (B78521) ion (OH⁻) or cyanide ion (CN⁻) will attack the carbon atom bonded to the bromine. This backside attack forces the other three substituents on the carbon to "flip" to the other side, much like an umbrella inverting in a strong wind. libretexts.orgkhanacademy.orgjove.com Consequently, if the starting material is the (R)-enantiomer, the product will exclusively be the (S)-enantiomer. numberanalytics.comnumberanalytics.comnumberanalytics.com For example, the reaction of this compound with sodium hydroxide yields (S)-2-octanol. numberanalytics.comnumberanalytics.comnumberanalytics.com Similarly, reacting this compound with sodium iodide in acetone (B3395972) produces (S)-2-iodooctane. numberanalytics.com This inversion of configuration is a predictable and defining feature of the SN2 pathway. libretexts.orgcgiar.orgfiveable.me

The designation "2" in SN2 signifies that the reaction is bimolecular, meaning the rate-determining step involves the collision of two separate molecules: the substrate (this compound) and the nucleophile. wikipedia.orgpressbooks.pubpdx.edu The reaction rate is therefore dependent on the concentration of both reactants. chemicalnote.commasterorganicchemistry.comlibretexts.org

This relationship is described by a second-order rate law: pressbooks.pubpressbooks.pubnumberanalytics.com

Rate = k[this compound][Nucleophile]

Here, 'k' is the rate constant for the reaction. According to this rate law, doubling the concentration of this compound will double the reaction rate, and similarly, doubling the concentration of the nucleophile will also double the reaction rate, assuming the other reactant's concentration is held constant. pressbooks.pubpharmaguideline.com This bimolecular nature is a key piece of evidence supporting the concerted mechanism, as it implies both reactants are present in the single transition state of the reaction. wikipedia.orglibretexts.org

The rate of the SN2 reaction of this compound is significantly affected by two primary factors: the strength of the attacking nucleophile and the steric hindrance around the reaction center.

Nucleophile Strength : The reactivity in an SN2 reaction increases with the strength of the nucleophile. numberanalytics.com Strong nucleophiles, which are typically species with a negative charge and high electron density (e.g., hydroxide, cyanide, iodide), react much faster than weaker, neutral nucleophiles (e.g., water, methanol). numberanalytics.comwordpress.comnumberanalytics.com Strong nucleophiles are more effective at initiating the backside attack and displacing the leaving group, thus lowering the activation energy of the transition state. numberanalytics.com

Steric Environment : this compound is a secondary alkyl halide. In SN2 reactions, steric hindrance—or crowding around the electrophilic carbon—plays a crucial role. chemicalnote.comchemconnections.org The backside attack required for the SN2 mechanism is sensitive to the size of the groups attached to the carbon atom. khanacademy.orglibretexts.org Bulky groups can physically block the nucleophile's approach, slowing the reaction. numberanalytics.compdx.edu The general order of reactivity for alkyl halides in SN2 reactions is: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°). khanacademy.orgmasterorganicchemistry.compdx.edu As a secondary halide, this compound reacts more slowly than a primary halide like 1-bromooctane (B94149) but is significantly more reactive than a tertiary halide, which generally does not undergo SN2 reactions due to excessive steric hindrance. pressbooks.pubkhanacademy.org

| Substrate Type | Example | Relative Rate | Steric Hindrance |

|---|---|---|---|

| Methyl | Methyl Bromide | ~2,000,000 | Minimal |

| Primary (1°) | Ethyl Bromide | ~40,000 | Low |

| Secondary (2°) | Isopropyl Bromide | ~500 | Moderate |

| Tertiary (3°) | tert-Butyl Bromide | ~1 (Essentially no reaction) | High |

The choice of solvent dramatically influences the rate of SN2 reactions. libretexts.orglibretexts.org Solvents are generally classified as polar protic, polar aprotic, or non-polar. For the SN2 reaction of this compound, polar aprotic solvents are strongly preferred. numberanalytics.compressbooks.pub

Polar Protic Solvents : These solvents (e.g., water, methanol (B129727), ethanol) have O-H or N-H bonds and can act as hydrogen bond donors. pressbooks.pub They tend to form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" around them. libretexts.orgquora.comlibretexts.org This solvation stabilizes the nucleophile, lowering its energy and making it less reactive. libretexts.org Consequently, polar protic solvents significantly slow down SN2 reactions. quora.comlibretexts.org

Polar Aprotic Solvents : These solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile) are polar but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. pressbooks.pubquora.com They can dissolve ionic nucleophiles but interact weakly with the anion. libretexts.orglibretexts.org This leaves the nucleophile relatively "naked" and highly reactive, leading to a dramatic increase in the SN2 reaction rate. libretexts.orgquora.com For instance, the reaction between bromoethane (B45996) and potassium iodide is reported to be 500 times faster in acetone (polar aprotic) than in methanol (polar protic). libretexts.orglibretexts.org

The stereoselectivity of the SN2 reaction (the complete inversion of configuration) is generally maintained across different solvents, although the rate at which this inversion occurs is solvent-dependent.

| Solvent | Type | Relative Rate |

|---|---|---|

| Methanol (CH₃OH) | Polar Protic | 1 |

| Formamide (HCONH₂) | Polar Protic | 12.5 |

| Acetonitrile (CH₃CN) | Polar Aprotic | 5,000 |

| Dimethylformamide (DMF) | Polar Aprotic | 28,000 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 1,300,000 |

Sₙ1 Reaction Mechanisms and Stereochemical Outcomes

The Sₙ1 (Substitution Nucleophilic Unimolecular) reaction of this compound is a multi-step process characterized by the formation of a carbocation intermediate. This pathway has significant stereochemical implications.

Planar Carbocation Geometry and Resultant Racemization

A key feature of the carbocation intermediate formed from this compound is its geometry. The positively charged carbon atom is sp² hybridized, resulting in a trigonal planar structure. chemistrysteps.comlibretexts.orgchemicalnote.com This planarity means the incoming nucleophile can attack from either face of the carbocation with equal probability. vaia.comlibretexts.orgquora.com

Attack from one side leads to a product with the same stereochemical configuration as the starting material (retention), while attack from the opposite side results in a product with the inverted configuration. quora.com Consequently, the Sₙ1 reaction of an optically active starting material like this compound typically leads to a racemic mixture, containing equal amounts of the (R) and (S) enantiomers of the product. vaia.comlibretexts.orglibretexts.org This process is known as racemization. vaia.comlibretexts.org For instance, the hydrolysis of this compound would yield a mixture of (R)- and (S)-2-octanol. numberanalytics.com However, complete racemization is not always observed; sometimes, a slight excess of the inversion product is formed due to the formation of ion pairs where the leaving group temporarily shields one face of the carbocation. libretexts.orgquora.com

Carbocation Rearrangements and Their Impact on Product Distribution

Carbocation intermediates can undergo rearrangements to form a more stable carbocation. chemistrysteps.comlibretexts.orglibretexts.org This typically involves a 1,2-hydride shift or a 1,2-alkyl shift. libretexts.orgmasterorganicchemistry.com In the case of the 2-octyl carbocation formed from this compound, a hydride shift from an adjacent carbon to the positively charged carbon could potentially occur if it leads to a more stable carbocation. However, since this compound is a secondary alkyl halide, the initial carbocation is already secondary. uam.es A hydride shift from C1 to C2 would result in a primary carbocation, which is less stable. A hydride shift from C3 to C2 would result in another secondary carbocation, offering no stability advantage. Therefore, significant rearrangement of the 2-octyl carbocation is not expected under typical Sₙ1 conditions, and the primary products will be derived from the initial secondary carbocation.

Solvent Effects on Sₙ1 Reaction Rates and Enantiomeric Excess

The choice of solvent significantly influences Sₙ1 reactions. Polar protic solvents, such as water and alcohols, are particularly effective at promoting Sₙ1 reactions. bhattercollege.ac.inuobasrah.edu.iq These solvents can stabilize the transition state leading to the carbocation and the halide ion through solvation, thereby lowering the activation energy and increasing the reaction rate. bhattercollege.ac.in They solvate both the developing carbocation and the leaving group anion. bhattercollege.ac.in

The solvent can also impact the enantiomeric excess of the product. While Sₙ1 reactions are expected to produce a racemic mixture, the degree of racemization can be influenced by the solvent's ability to separate the carbocation and the leaving group. In some cases, an "ion pair" may form, where the leaving group remains in close proximity to the carbocation, partially shielding one face from nucleophilic attack and leading to a slight excess of the inversion product. libretexts.org

Competitive Sₙ1/Sₙ2 Pathways in this compound Reactivity

For secondary alkyl halides like this compound, both Sₙ1 and Sₙ2 (Substitution Nucleophilic Bimolecular) reactions are possible and often compete. uam.espressbooks.pub The predominant pathway depends on several factors, including the nucleophile, solvent, and temperature.

Sₙ2 reactions are favored by strong, weakly basic nucleophiles and polar aprotic solvents like DMSO or acetone. uam.esmasterorganicchemistry.comlibretexts.org These reactions proceed with inversion of configuration. numberanalytics.comnumberanalytics.com For example, the reaction of this compound with sodium cyanide in a polar aprotic solvent would favor the Sₙ2 pathway. libretexts.org

Sₙ1 reactions are favored by weak nucleophiles (which are often the solvent, e.g., solvolysis) and polar protic solvents. uam.eslibretexts.org

The racemization of this compound when treated with sodium bromide in dimethyl sulfoxide (DMSO) is an interesting case. pressbooks.pubvaia.com While DMSO is a polar aprotic solvent that typically favors Sₙ2, the bromide ion can act as a nucleophile, leading to a series of Sₙ2 reactions that result in racemization. However, an Sₙ1-like mechanism involving the formation of a planar carbocation intermediate is also proposed to explain the racemization. vaia.com In reality, a spectrum of behavior between pure Sₙ1 and Sₙ2 is often observed.

Elimination Reactions

In addition to substitution reactions, this compound can also undergo elimination reactions, primarily E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular), to form alkenes. These reactions often compete with substitution reactions.

E2 reactions are favored by strong, sterically hindered bases (like potassium tert-butoxide) and are stereospecific, typically proceeding through an anti-periplanar arrangement of the hydrogen and the leaving group. numberanalytics.comnumberanalytics.com For example, the reaction of this compound with potassium tert-butoxide in tert-butanol (B103910) would favor the E2 pathway to produce (E)-2-octene. numberanalytics.com

E1 reactions proceed through the same carbocation intermediate as Sₙ1 reactions and are therefore subject to the same factors that favor its formation (e.g., polar protic solvents, weak bases). numberanalytics.comnumberanalytics.com E1 reactions are generally not stereospecific and will typically produce a mixture of alkene isomers, with the more substituted (Zaitsev's rule) alkene being the major product. numberanalytics.com

The competition between substitution and elimination is heavily influenced by the nature of the nucleophile/base. Strong, non-bulky bases can lead to a mixture of Sₙ2 and E2 products. With secondary alkyl halides like this compound, elimination often becomes the major pathway when strong bases are used. masterorganicchemistry.com

Interactive Data Table: Factors Influencing Reaction Pathways of this compound

| Factor | Favors Sₙ1/E1 | Favors Sₙ2 | Favors E2 |

| Substrate | Secondary (possible for both) | Secondary (possible) | Secondary (possible) |

| Nucleophile/Base | Weak (e.g., H₂O, ROH) | Strong, weakly basic (e.g., I⁻, CN⁻, RS⁻) | Strong, bulky base (e.g., t-BuO⁻) |

| Solvent | Polar Protic (e.g., H₂O, EtOH) | Polar Aprotic (e.g., DMSO, Acetone) | Less critical, but often run in the conjugate acid of the base |

| Stereochemistry | Racemization | Inversion of configuration | Stereospecific (anti-periplanar) |

| Rearrangements | Possible | Not possible | Not possible |

E2 Reaction Mechanisms

The E2 (bimolecular elimination) reaction is a concerted, single-step process where a base removes a proton (H+) from a carbon adjacent to the leaving group, and the leaving group departs simultaneously. libretexts.org This mechanism is favored by strong bases. numberanalytics.com

Stereospecificity of E2 Eliminations (Anti-periplanar geometry)

E2 reactions exhibit a high degree of stereospecificity due to the requirement of an anti-periplanar geometry in the transition state. chemistrysteps.comlibretexts.org This means the hydrogen atom and the leaving group (in this case, the bromine atom) must be in the same plane and oriented at a 180° angle to each other. chemistrysteps.com This specific arrangement allows for the smooth overlap of the C-H and C-Br sigma bond orbitals to form the new pi bond of the resulting alkene. chemtube3d.com

For this compound, the molecule must adopt a conformation where a β-hydrogen and the bromine atom are in an anti-periplanar relationship for the E2 elimination to occur. chemistrysteps.com There are two types of β-hydrogens in this compound: those on the methyl group (C1) and those on the methylene (B1212753) group (C3).

Elimination involving a C1 hydrogen: Rotation around the C1-C2 bond allows a hydrogen from the methyl group to align anti-periplanar to the bromine.

Elimination involving a C3 hydrogen: Similarly, rotation around the C2-C3 bond allows a hydrogen from the methylene group to become anti-periplanar to the bromine.

The specific conformation required for the elimination directly influences the stereochemistry of the resulting alkene product. chemtube3d.com Because there is more than one β-hydrogen, the reaction is considered stereoselective rather than stereospecific, as the molecule "selects" which hydrogen to eliminate to form the most stable alkene. chemistrysteps.com

Regioselectivity in Alkene Formation (Zaitsev vs. Hofmann)

When an E2 elimination can result in the formation of more than one constitutional isomer of an alkene, the reaction's regioselectivity becomes important. This is determined by which β-hydrogen is removed. chemistrysteps.com

Zaitsev's Rule: This rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more stable, alkene. libretexts.org In the case of this compound, removal of a proton from the C3 position leads to the formation of 2-octene, a disubstituted alkene.

Hofmann's Rule: This rule predicts that the major product will be the less substituted alkene. masterorganicchemistry.com For this compound, removal of a proton from the C1 (methyl) group results in the formation of 1-octene, a monosubstituted alkene.

The choice between Zaitsev and Hofmann products is largely influenced by the steric bulk of the base used. chemistrysteps.com

| Base Type | Predicted Major Product | Resulting Alkene from this compound |

| Small, unhindered base (e.g., ethoxide) | Zaitsev product | 2-Octene |

| Bulky, sterically hindered base (e.g., tert-butoxide) | Hofmann product | 1-Octene |

The reaction of this compound with potassium tert-butoxide in tert-butanol, for example, results in the formation of (E)-2-octene, demonstrating the influence of the base on the reaction's outcome. numberanalytics.com

E1 Reaction Mechanisms

The E1 (unimolecular elimination) reaction is a two-step process. numberanalytics.com It is favored by weak bases and polar protic solvents. numberanalytics.com

Carbocation Intermediates in E1 Eliminations

The hallmark of the E1 mechanism is the formation of a carbocation intermediate in the rate-determining step. numberanalytics.com

Step 1: Formation of a Carbocation: The C-Br bond breaks, and the bromine atom departs with the bonding electrons, forming a secondary carbocation at C2 of the octane (B31449) chain. This is the slow, rate-determining step. numberanalytics.com

Step 2: Deprotonation: A weak base (often the solvent) removes a proton from a carbon adjacent to the positively charged carbon. The electrons from the C-H bond then form the new pi bond of the alkene. libretexts.org

Unlike E2 reactions, E1 reactions are not stereospecific because the carbocation intermediate is planar and can be attacked by the base from either side. numberanalytics.com This typically leads to a mixture of stereoisomers. numberanalytics.com The regioselectivity of E1 reactions generally follows Zaitsev's rule, favoring the formation of the more stable, more substituted alkene. numberanalytics.comnumberanalytics.com Therefore, the E1 elimination of this compound would be expected to yield primarily 2-octene.

Competitive Substitution (SN1/SN2) and Elimination (E1/E2) Reactions

Substitution and elimination reactions often compete with each other. wfu.edu this compound, being a secondary alkyl halide, is susceptible to all four mechanisms (SN1, SN2, E1, and E2). libretexts.orgmasterorganicchemistry.com The predominant pathway is determined by several factors, including the nature of the nucleophile/base, the solvent, and the temperature. libretexts.orglibretexts.org

Factors Influencing the Reaction Pathway for this compound:

| Reaction Condition | Favored Mechanism(s) | Typical Product(s) |

| Strong, non-bulky base/nucleophile (e.g., ethoxide) | E2 and SN2 | A mixture of 2-octene and substitution products. |

| Strong, bulky base (e.g., tert-butoxide) | E2 (Hofmann) | Primarily 1-octene. |

| Weak base/weak nucleophile (e.g., water, ethanol) with heating | E1 and SN1 | A mixture of 2-octene and (R)- and (S)-2-octanol. numberanalytics.com |

| Good nucleophile, weak base (e.g., cyanide) in a polar aprotic solvent | SN2 | Inversion of stereochemistry to (S)-2-cyanooctane. numberanalytics.com |

For instance, reacting this compound with sodium hydroxide in water can lead to a mixture of (R)- and (S)-2-octanol via an SN1 pathway. numberanalytics.com Conversely, using a strong nucleophile like potassium cyanide in DMSO favors an SN2 reaction, resulting in (R)-2-cyanooctane. numberanalytics.com

Increasing the reaction temperature generally favors elimination over substitution. wfu.edulibretexts.org With secondary alkyl halides like this compound, strong bases tend to promote the E2 pathway, while weaker bases under heating conditions favor a competition between E1 and SN1 reactions. wfu.edulibretexts.org

Synthetic Applications and Methodologies Involving R 2 Bromooctane

Role of (R)-2-Bromooctane as a Chiral Building Block in Organic Synthesis

This compound serves as a valuable chiral building block in organic synthesis. Chiral building blocks are enantiomerically enriched compounds that are incorporated into a larger molecule to introduce a specific stereocenter. portico.orgnih.gov The use of such building blocks is a cornerstone of modern asymmetric synthesis, providing an efficient pathway to complex chiral molecules, particularly in the development of pharmaceuticals and other biologically active compounds. portico.orgnih.gov

The utility of this compound in this capacity stems from the presence of a stereogenic center at the second carbon atom, which is bonded to the bromine atom. This configuration allows for the transfer of its chirality to new molecules through various stereospecific and stereoselective reactions. By utilizing this compound as a starting material, chemists can predictably control the stereochemical outcome of a synthetic sequence, which is crucial as the biological activity of enantiomers can differ significantly.

Enantioselective and Stereoselective Transformations

Asymmetric synthesis is a field of organic chemistry focused on the creation of a single enantiomer of a chiral product. uwindsor.ca this compound is a useful substrate in reactions that proceed with a high degree of stereochemical control, leading to the synthesis of other chiral molecules. A prominent example of this is its reaction with sodium hydrosulfide (NaSH), which results in the formation of (S)-2-octanethiol. This reaction proceeds via an S(_N)2 mechanism, which is characterized by the inversion of configuration at the stereocenter. doubtnut.comdoubtnut.comyoutube.com

This transformation exemplifies how the defined stereochemistry of this compound can be used to generate a product with the opposite configuration in a predictable manner. The principle of asymmetric synthesis is to control the formation of stereoisomers, and by starting with an enantiomerically pure material like this compound, a specific enantiomer of the product can be selectively synthesized. uwindsor.ca

The study of the enantioselective surface chemistry of chiral alkyl bromides on chiral metal surfaces is an area of significant research interest. While specific studies on this compound are not widely documented, extensive research has been conducted on its close analogue, (R)-2-bromobutane, providing valuable insights into the behavior of such molecules. cmu.eduacs.org These studies investigate how the chirality of a surface can influence the chemical reactions of chiral molecules. nih.govcmu.edu

Research has shown that the decomposition of (R)-2-bromobutane on naturally chiral copper surfaces, such as Cu(643) and Cu(531), can be enantioselective. cmu.eduacs.org This means that the reaction rates and product distributions are dependent on the handedness of the chiral surface. acs.org The process typically involves the debromination of the alkyl bromide to form a surface-bound alkyl group, which then undergoes further reactions like β-hydride elimination or hydrogenation. cmu.edu

The enantioselectivity of these reactions is influenced by the structure of the chiral surface and the coverage of the adsorbate. At low coverages, the surface chemistry of R-2-bromobutane may not be enantioselective, but at monolayer coverages, significant enantioselectivity can be observed. acs.org This phenomenon is attributed to the specific interactions between the chiral molecules and the chiral environment of the metal surface. cmu.edu

Table 1: Enantioselective Decomposition of R-2-bromobutane on Chiral Copper Surfaces

| Chiral Surface | Reaction Studied | Key Findings |

| Cu(643) | Desorption vs. Debromination | The selectivity is enantiospecific and differs significantly between the R and S surfaces at monolayer coverage. acs.org |

| Cu(531) | Desorption vs. Debromination | The selectivity is enantiospecific and differs from that on the Cu(643) surface. acs.org |

| Cu(643) and Cu(531) | β-hydride elimination vs. Hydrogenation | Only weakly enantiospecific on both surfaces. acs.org |

These findings with (R)-2-bromobutane suggest that similar enantioselective effects could be expected for this compound on chiral surfaces, highlighting a potential area for future research in asymmetric catalysis and surface science.

Organometallic Reactions: Grignard Reagents and Organocuprates derived from this compound

This compound can be converted into organometallic reagents, such as Grignard reagents and organocuprates, which are powerful tools for forming new carbon-carbon bonds. leah4sci.comchem-station.com

Grignard Reagents:

A Grignard reagent is formed by reacting an alkyl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran. chemguide.co.ukwikipedia.orgsigmaaldrich.com In the case of this compound, the corresponding Grignard reagent would be (R)-2-octylmagnesium bromide.

The reaction is as follows:

CH(3)(CH({2}))(_{5})CH(Br)CH(3) + Mg → CH(3)(CH({2}))({5})CH(MgBr)CH(_3)

It is crucial to carry out this reaction under anhydrous conditions, as Grignard reagents are highly reactive towards water. chemguide.co.uksigmaaldrich.com The resulting Grignard reagent is a potent nucleophile and a strong base, and it can be used in a variety of reactions, including the synthesis of alcohols from aldehydes and ketones. libretexts.org

Organocuprates:

Organocuprates, also known as Gilman reagents, are typically prepared by reacting an organolithium reagent with a copper(I) halide. syntheticmap.comchemistrysteps.commasterorganicchemistry.com To synthesize an organocuprate from this compound, it would first be converted to the corresponding organolithium reagent, (R)-2-octyllithium, by reaction with lithium metal. This organolithium reagent is then treated with a copper(I) salt, such as copper(I) iodide, to form the lithium di-((R)-2-octyl)cuprate. chemistrysteps.com

The two-step process is:

CH(3)(CH({2}))(_{5})CH(Br)CH(3) + 2Li → CH(3)(CH({2}))({5})CH(Li)CH(_3) + LiBr

2CH(3)(CH({2}))(_{5})CH(Li)CH(3) + CuI → [CH(3)(CH({2}))({5})CH(CH(3))] ({2})CuLi + LiI

Organocuprates are softer nucleophiles compared to Grignard and organolithium reagents and are particularly useful for 1,4-conjugate addition reactions to α,β-unsaturated carbonyl compounds and for substitution reactions. chem-station.commasterorganicchemistry.com

Derivatization Strategies for Functional Group Interconversion with Stereochemical Retention or Inversion

Functional group interconversion is a fundamental strategy in organic synthesis that involves converting one functional group into another. solubilityofthings.comimperial.ac.uk When dealing with a chiral molecule like this compound, the stereochemical outcome of these transformations is of paramount importance. The reactions can proceed with either retention or inversion of the stereochemistry at the chiral center, or they can lead to racemization.

Inversion of Configuration:

Many derivatization reactions of this compound proceed with inversion of configuration, which is characteristic of the S(_N)2 reaction mechanism. In this mechanism, the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group (in this case, the bromide ion), leading to a Walden inversion of the stereocenter.

Table 2: Nucleophilic Substitution Reactions of this compound with Inversion of Configuration

| Nucleophile | Product | Stereochemistry | Reference(s) |

| NaSH | (S)-2-Octanethiol | Inversion | doubtnut.comdoubtnut.comyoutube.com |

| CN | (S)-2-Octylnitrile | Inversion | study.com |

| CH(_3)CO(_2) | (S)-2-Octyl acetate | Inversion | study.com |

| CH(_3)S | (S)-2-(Methylthio)octane | Inversion | chegg.com |

Racemization:

In some cases, the reaction of this compound with a nucleophile can lead to racemization, which is the formation of an equal mixture of both the (R) and (S) enantiomers. This can occur if the reaction conditions promote a reversible S(_N)2 reaction. For example, when this compound is treated with sodium bromide (NaBr) in a polar aprotic solvent like dimethyl sulfoxide (B87167), the bromide ion can act as a nucleophile, attacking the chiral center and displacing the bromide leaving group. This leads to the formation of (S)-2-Bromooctane. Since this reaction is reversible, an equilibrium is established between the (R) and (S) enantiomers, resulting in a racemic mixture. study.com

Retention of Configuration:

Achieving retention of configuration in a nucleophilic substitution reaction at a chiral center is less common and typically requires a more complex reaction sequence. One strategy involves a double inversion mechanism. For instance, to obtain (R)-2-octanethiol from this compound, one could first react it with a nucleophile that causes an inversion of configuration, and then perform a second S(_N)2 reaction on the product with another nucleophile to invert the configuration back to the original (R) state. doubtnut.com A proposed route involves reacting this compound with sodium iodide to form (S)-2-iodooctane (first inversion), followed by reaction with sodium hydrosulfide to yield (R)-2-octanethiol (second inversion). doubtnut.com

Computational and Theoretical Approaches in R 2 Bromooctane Studies

Quantum Chemical Calculations of Reaction Pathways and Energy Profiles

Quantum chemical calculations are powerful tools for mapping the potential energy surface (PES) of a reaction, allowing for the determination of reaction pathways and the energies of reactants, transition states, and products. researchgate.netethz.ch These methods, such as Density Functional Theory (DFT) and ab initio calculations, provide detailed electronic structure information, which is crucial for understanding reactivity. sciforum.netsemanticscholar.org

For instance, in a hypothetical S(_N)2 reaction of (R)-2-bromooctane with a nucleophile, quantum chemical calculations could predict the geometry of the pentacoordinate transition state and its associated energy. libretexts.orgmasterorganicchemistry.com This information helps in understanding the factors that influence the reaction rate. Similarly, for an E2 elimination reaction, these calculations can elucidate the preferred pathway (e.g., Zaitsev vs. Hofmann elimination) by comparing the activation energies of the different possible transition states. libretexts.orglibretexts.org

Table 1: Hypothetical Calculated Energy Profile for the S(_N)2 Reaction of this compound with Hydroxide (B78521)

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants (this compound + OH⁻) | DFT/B3LYP/6-31G | 0.00 |

| Transition State | DFT/B3LYP/6-31G | +22.5 |

| Products ((S)-2-Octanol + Br⁻) | DFT/B3LYP/6-31G* | -15.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not widely available.

Molecular Dynamics Simulations for Mechanistic Insights and Stereochemical Predictions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into reaction dynamics, solvent effects, and conformational changes. rsc.orgcecam.org By simulating the motion of atoms over time, MD can reveal the intricate details of a reaction mechanism that are not accessible through static quantum chemical calculations alone. mdpi.com

In the context of this compound, MD simulations could be used to investigate the role of the solvent in its reactions. The explicit inclusion of solvent molecules in the simulation can provide a more realistic model of the reaction environment, allowing for the study of solvation effects on the reaction pathway and energy barriers. semanticscholar.org

Furthermore, MD simulations can be instrumental in predicting the stereochemical outcome of reactions involving this compound. By simulating the approach of a nucleophile to the chiral center, it is possible to observe the preferred trajectory and predict whether the reaction will proceed with inversion or retention of configuration. doubtnut.com This is particularly important for S(_N)2 reactions, which are known to proceed with inversion of stereochemistry (Walden inversion). libretexts.orgmasterorganicchemistry.com

Transition State Modeling for Nucleophilic Substitution and Elimination Reactions

The transition state is a fleeting, high-energy arrangement of atoms that exists at the peak of the reaction energy profile. libretexts.org Modeling the structure and energy of the transition state is crucial for understanding reaction kinetics and selectivity. youtube.comyoutube.com Computational methods allow for the detailed characterization of these transient species, which are often impossible to observe experimentally.

For nucleophilic substitution reactions of this compound, transition state modeling can provide a detailed picture of the S(_N)2 transition state, where the incoming nucleophile and the departing bromide are partially bonded to the central carbon atom. sciforum.netlibretexts.org The geometry of this pentacoordinate transition state explains the characteristic backside attack of the nucleophile and the resulting inversion of stereochemistry. masterorganicchemistry.com

In the case of elimination reactions, there are competing E2 and E1 mechanisms. masterorganicchemistry.comopenstax.org Transition state modeling can help to distinguish between these pathways. For the E2 mechanism, the transition state involves the simultaneous breaking of the C-H and C-Br bonds and the formation of the C=C double bond. libretexts.orgic.ac.uk The stereochemical requirement for an anti-periplanar arrangement of the departing hydrogen and bromide can be investigated through transition state modeling. rogue-scholar.orgmasterorganicchemistry.com By comparing the calculated activation energies for different elimination pathways, it is possible to predict the major and minor alkene products. libretexts.orglibretexts.org

Table 2: Key Features of Modeled Transition States for Reactions of this compound

| Reaction Type | Key Structural Features of Transition State | Predicted Stereochemical Outcome |

| S(_N)2 | Pentacoordinate carbon, backside attack of nucleophile | Inversion of configuration |

| E2 | Anti-periplanar arrangement of H and Br | Formation of a more substituted alkene (Zaitsev's rule) is often favored |

Note: This table summarizes generally accepted features of these reaction mechanisms, which would be applicable to this compound.

Emerging Research Directions and Green Chemistry Perspectives for R 2 Bromooctane

The development of sustainable and efficient chemical processes is a paramount goal in modern organic synthesis. For chiral molecules like (R)-2-Bromooctane, emerging research focuses on integrating green chemistry principles, designing novel catalytic systems for precise transformations, elucidating reaction mechanisms through advanced techniques, and expanding its application in complex stereocontrolled synthesis.

Q & A

Basic Research Questions

Q. How can the stereochemical outcome of nucleophilic substitution reactions involving (R)-2-Bromooctane be experimentally determined?

- Methodological Answer : The stereochemical pathway (SN1 vs. SN2) can be inferred by analyzing the optical activity of the product. For SN2 reactions, complete inversion of configuration occurs, as demonstrated by the conversion of this compound ([α]D = -34.25°) to (S)-2-octanethiol ([α]D = +9.90°) upon reaction with HS⁻ . Kinetic studies (e.g., rate dependence on nucleophile concentration) and solvent polarity effects (e.g., polar aprotic solvents favoring SN2) further confirm the mechanism .

Q. What are standard synthetic routes for preparing enantiomerically pure this compound?

- Methodological Answer : Enantioselective synthesis often involves chiral resolution or asymmetric catalysis. For example, kinetic resolution of racemic 2-octanol using enzymatic methods (e.g., lipases), followed by bromination with PBr₃ or HBr, can yield this compound. Retrosynthetic tools leveraging databases like Reaxys or Pistachio provide feasible pathways, prioritizing one-step reactions with high stereochemical fidelity .

Q. How should this compound be characterized to confirm its identity and purity in a research setting?

- Methodological Answer :

- Spectroscopic Analysis : ¹H/¹³C NMR to confirm bromine’s position and stereochemistry (e.g., coupling patterns in chiral centers).

- Chromatography : Chiral GC/HPLC to verify enantiomeric excess.

- Physical Properties : Optical rotation measurements compared to literature values (e.g., [α]D = -34.25° for (R)-enantiomer ).

Advanced Research Questions

Q. Under what conditions does this compound undergo racemization, and how can this be mitigated in synthetic workflows?

- Methodological Answer : Racemization occurs in polar aprotic solvents (e.g., DMSO) with halide ions (e.g., NaBr) due to reversible SN2 mechanisms. For example, this compound racemizes to (±)-2-Bromooctane in DMSO/NaBr . Mitigation strategies include:

- Using non-nucleophilic solvents (e.g., THF).

- Lowering reaction temperatures to reduce ion-pair dissociation.

- Monitoring optical activity in real-time to adjust reaction kinetics.

Q. How can competing elimination reactions (E2) be minimized during nucleophilic substitution studies with this compound?

- Methodological Answer : Elimination is favored by strong bases (e.g., t-BuOK) and steric hindrance. To prioritize substitution:

- Use weaker nucleophiles (e.g., HS⁻ over OH⁻) .

- Employ bulky solvents (e.g., DMF) to disfavor the transition state for elimination.

- Optimize temperature: Lower temperatures favor SN2 over E2 due to reduced kinetic energy for base abstraction.

Q. What experimental approaches resolve contradictions in stereochemical outcomes when this compound reacts with ambident nucleophiles?

- Methodological Answer : Ambident nucleophiles (e.g., CN⁻) may attack via multiple pathways. To resolve contradictions:

- Isotopic Labeling : Use deuterated analogs (e.g., 1-Bromooctane-3,3,4,4-d₄) to track mechanistic pathways via mass spectrometry .

- Stereochemical Probes : Compare products from (R)- and (S)-enantiomers to distinguish retention (double SN2) vs. inversion (single SN2) pathways .

- Computational Modeling : DFT calculations to predict transition-state geometries and regioselectivity.

Guidance for Methodological Rigor

- Avoiding Data Pitfalls : Replicate experiments under varying conditions (e.g., solvent, temperature) to confirm stereochemical consistency. Use chiral columns for HPLC to detect minor enantiomeric impurities .

- Ethical Reporting : Disclose racemization risks in supplementary materials and cite conflicting data from prior studies (e.g., solvent-dependent inversion vs. retention ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.